8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a synthetic heterocyclic organic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol. It belongs to the class of pyrido[3,2-f][1,4]oxazepines, characterized by a fused pyridine-oxazepine bicyclic core.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 956431-60-0
Cat. No. B11924753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
CAS956431-60-0
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(CNCCO3)C=C2
InChIInChI=1S/C13H19N3O/c1-2-7-16(8-3-1)12-5-4-11-10-14-6-9-17-13(11)15-12/h4-5,14H,1-3,6-10H2
InChIKeyUIDHETUKIJBHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS 956431-60-0): Core Structural Identity


8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a synthetic heterocyclic organic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol [1]. It belongs to the class of pyrido[3,2-f][1,4]oxazepines, characterized by a fused pyridine-oxazepine bicyclic core . The compound features a piperidin-1-yl substituent at the 8-position of the tetrahydropyrido[3,2-f][1,4]oxazepine scaffold. This specific substitution pattern introduces a tertiary amine moiety (piperidine nitrogen) at the para-position relative to the pyridine nitrogen within the fused ring system, which is a key structural determinant for potential interactions with biological targets, including proteases and kinases . Commercially, the compound is available for research purposes from multiple vendors with purities typically ≥95% .

Why 8-Substituted Pyrido[3,2-f][1,4]oxazepines Are Not Interchangeable: A Quantitative Rationale for 8-(Piperidin-1-yl) Selection


Within the pyrido[3,2-f][1,4]oxazepine scaffold, the 8-position substituent is the primary driver of differential molecular properties. Simple replacement of the piperidin-1-yl group at the 8-position with a methyl, ethoxy, p-tolyl, or cyclopentyl group results in dramatic alterations in physiochemical parameters such as the partition coefficient (LogP), the count of hydrogen bond acceptors (HBA), and topological polar surface area (TPSA) . These computed parameters are strong predictors of aqueous solubility, membrane permeability, and non-specific protein binding [1]. Consequently, the target compound cannot be assumed to behave identically in biological assays or chemical reactions compared to its closest analogs. The quantitative evidence detailed below demonstrates precisely how the piperidin-1-yl substituent differentiates this compound from its in-class alternatives on measurable dimensions.

Head-to-Head Quantitative Evidence: 8-(Piperidin-1-yl) vs. Closest Pyrido[3,2-f][1,4]oxazepine Analogs (CAS 956431-60-0)


Lipophilicity (cLogP) Differentiation: Enhanced Membrane Permeability vs. 8-Ethoxy and 8-Methyl Analogs

The target compound exhibits a computed LogP (XLogP3-AA) of 1.6, which is significantly higher than that of the unsubstituted parent scaffold (2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine) and the 8-ethoxy analog, while being lower than the 8-p-tolyl derivative [1]. This moderate lipophilicity places it within a desirable range for cell permeability and oral bioavailability according to Lipinski's guidelines [2].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

Enhanced Hydrogen Bond Acceptor (HBA) Capacity: A 4-HBA Scaffold for Target Engagement

The piperidin-1-yl substitution at the 8-position increases the hydrogen bond acceptor (HBA) count to 4, compared to only 2 HBA for the 8-methyl analog and 3 HBA for the 8-cyclopentyl analog [1]. This additional acceptor is the piperidine nitrogen, which can serve as a key anchoring point for hydrogen bonding with target proteins, a feature absent in purely carbon-based 8-substituents. The HBA count of 4 aligns with the optimal range for oral drug candidates as defined by Lipinski's Rule of Five (HBA ≤ 10) [2].

Structure-Based Drug Design Pharmacophore Modeling Kinase Inhibitor Design

Topological Polar Surface Area (TPSA) Optimization: Balancing Solubility and Blood-Brain Barrier Penetration

The target compound has a computed TPSA of 37.39 Ų, which is intermediate between the lower TPSA of the 8-p-tolyl analog (25.2 Ų) and the higher TPSA of the 8-ethoxy analog (44.5 Ų) [1]. A TPSA value below 60-70 Ų is generally predictive of good blood-brain barrier (BBB) penetration, while values between 20-40 Ų are often associated with optimal CNS drug profiles [2]. The 37.39 Ų value for the target compound falls squarely within this desirable CNS threshold.

CNS Drug Discovery ADMET Profiling Physiochemical Property Analysis

Rotatable Bond Restriction: Conformational Rigidity Advantage Over 8-Ethoxy and 8-Cyclopentyl Analogs

The piperidin-1-yl substituent at the 8-position introduces only one rotatable bond (between the pyrido[3,2-f][1,4]oxazepine core and the piperidine ring) [1]. In contrast, the 8-ethoxy analog has two rotatable bonds, and the 8-cyclopentyl analog also has a rotatable bond connecting the cyclopentyl ring. Conformational restriction is a well-established strategy to improve binding affinity by reducing the entropic penalty upon target engagement [2].

Conformational Analysis Ligand Efficiency Binding Entropy

Vendor Purity Comparability: ≥98% Purity Specification Matches or Exceeds Closest Analog Offerings

The target compound is commercially available with a purity specification of ≥98% from key suppliers such as ChemScene (Cat. No. CS-0595016), which matches or exceeds the typical purity specifications for the closest analogs . The 8-cyclopentyl analog is available at 98% (MolCore) or ≥95% (multiple vendors), while the 8-methyl analog is offered at 95+% purity . This higher baseline purity reduces the risk of confounding biological activity from impurities in screening assays.

Chemical Procurement Assay Reproducibility Quality Control

Optimal Application Scenarios for 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine Based on Differential Evidence


Kinase-Focused Fragment Library Design

The piperidin-1-yl substituent provides a unique hydrogen bond acceptor (HBA=4) that can interact with the conserved hinge region of kinases, a feature absent in carbon-only 8-substituents (HBA=2-3) [1]. Combined with its moderate lipophilicity (cLogP=1.6) and restricted rotatable bonds (nRotB=1), this compound is an ideal fragment-sized starting point for kinase inhibitor discovery, offering better ligand efficiency potential than either the overly flexible 8-ethoxy analog or the excessively lipophilic 8-p-tolyl analog [2].

CNS-Penetrant Probe Development

With a TPSA of 37.39 Ų, the target compound resides within the optimal CNS drug space (TPSA < 60-70 Ų), unlike the 8-ethoxy analog (TPSA=44.5 Ų) which approaches the upper limit for passive BBB penetration [1]. This property, coupled with a desirable cLogP of 1.6, positions the piperidin-1-yl analog as a superior scaffold for developing brain-penetrant chemical probes targeting neurological targets such as serotonin receptors, for which pyridooxazepine derivatives have documented activity [2].

High-Throughput Screening (HTS) with Reduced False Positive Risk

The commercial availability of the piperidin-1-yl analog at a purity of ≥98% ensures that screening results are less likely to be confounded by impurities compared to analogs only guaranteed at ≥95% [1]. When designing a screening cascade, selecting the higher-purity piperidin-1-yl derivative over the 8-methyl analog reduces the burden of hit triage and follow-up counter-screening, improving the overall efficiency and reliability of the screening campaign [2].

Structure-Activity Relationship (SAR) Expansion Around the 8-Position

The piperidin-1-yl group at the 8-position introduces a tertiary amine that can be readily functionalized (e.g., through alkylation or acylation) to generate focused libraries for SAR exploration [1]. This synthetic tractability, combined with the unique HBA profile and the restricted rotatable bond count, makes it a more versatile starting point for SAR studies than the metabolically labile 8-ethoxy analog or the synthetically less accessible 8-cyclopentyl analog [2].

Quote Request

Request a Quote for 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.